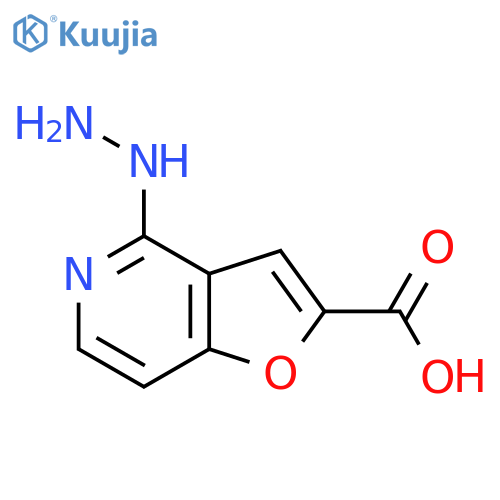Cas no 2138361-18-7 (4-hydrazinylfuro3,2-cpyridine-2-carboxylic acid)

2138361-18-7 structure
商品名:4-hydrazinylfuro3,2-cpyridine-2-carboxylic acid
CAS番号:2138361-18-7
MF:C8H7N3O3
メガワット:193.159481287003
MDL:MFCD31590193
CID:5610901
PubChem ID:165476158
4-hydrazinylfuro3,2-cpyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid
- 2138361-18-7
- EN300-841532
- 4-hydrazinylfuro3,2-cpyridine-2-carboxylic acid
-
- MDL: MFCD31590193
- インチ: 1S/C8H7N3O3/c9-11-7-4-3-6(8(12)13)14-5(4)1-2-10-7/h1-3H,9H2,(H,10,11)(H,12,13)
- InChIKey: CWPVYGDEWOYMPD-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)O)=CC2C(NN)=NC=CC1=2
計算された属性
- せいみつぶんしりょう: 193.04874109g/mol
- どういたいしつりょう: 193.04874109g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): -1.6
4-hydrazinylfuro3,2-cpyridine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-841532-0.5g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 95% | 0.5g |
$1302.0 | 2024-05-21 | |
| Enamine | EN300-841532-2.5g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 95% | 2.5g |
$2660.0 | 2024-05-21 | |
| Enamine | EN300-841532-0.05g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 95% | 0.05g |
$1140.0 | 2024-05-21 | |
| Enamine | EN300-841532-5.0g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 95% | 5.0g |
$3935.0 | 2024-05-21 | |
| Enamine | EN300-841532-10.0g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 95% | 10.0g |
$5837.0 | 2024-05-21 | |
| Enamine | EN300-841532-5g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 5g |
$3935.0 | 2023-09-02 | ||
| Enamine | EN300-841532-10g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 10g |
$5837.0 | 2023-09-02 | ||
| Enamine | EN300-841532-0.25g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 95% | 0.25g |
$1249.0 | 2024-05-21 | |
| Enamine | EN300-841532-1.0g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 95% | 1.0g |
$1357.0 | 2024-05-21 | |
| Enamine | EN300-841532-0.1g |
4-hydrazinylfuro[3,2-c]pyridine-2-carboxylic acid |
2138361-18-7 | 95% | 0.1g |
$1195.0 | 2024-05-21 |
4-hydrazinylfuro3,2-cpyridine-2-carboxylic acid 関連文献
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
2138361-18-7 (4-hydrazinylfuro3,2-cpyridine-2-carboxylic acid) 関連製品
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
